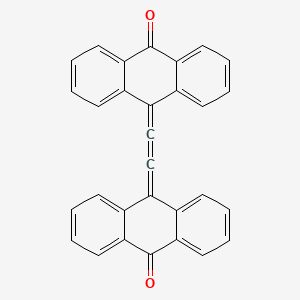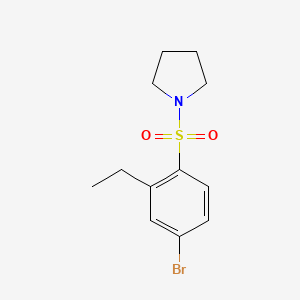![molecular formula C24H26OSi B12084995 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol is a chemical compound with the molecular formula C24H26OSi. It is known for its unique structural features, which include a fluorenyl group and a silyl-protected benzyl alcohol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol typically involves the following steps:
Formation of the Fluorenyl Group: The fluorenyl group is synthesized through a series of reactions starting from fluorene. This involves alkylation and subsequent functional group transformations to introduce the dimethyl groups at the 9-position.
Silylation: The fluorenyl group is then reacted with a silylating agent, such as chlorodimethylsilane, under anhydrous conditions to form the silyl-protected intermediate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It is used in the study of biological systems and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the silyl-protected benzyl alcohol moiety can undergo hydrolysis to release the active benzyl alcohol. This dual functionality allows the compound to exert its effects through multiple pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]phenol
- 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]aniline
- 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]acetophenone
Uniqueness
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol is unique due to its combination of a fluorenyl group and a silyl-protected benzyl alcohol moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C24H26OSi |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
[2-[(9,9-dimethylfluoren-2-yl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C24H26OSi/c1-24(2)21-11-7-6-10-19(21)20-14-13-18(15-22(20)24)26(3,4)23-12-8-5-9-17(23)16-25/h5-15,25H,16H2,1-4H3 |
Clé InChI |
IYPJNWQNGKEOPA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[Si](C)(C)C4=CC=CC=C4CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
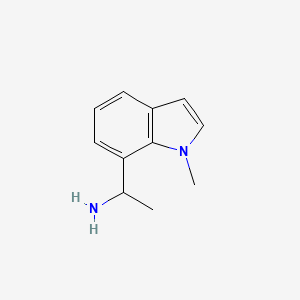
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
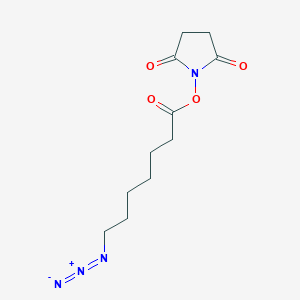
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)



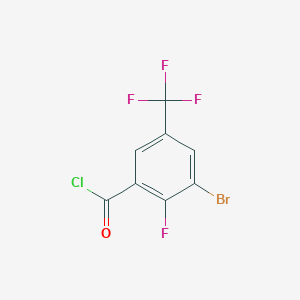

![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
